molecular formula C24H26N4O2 B2821889 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396794-85-6

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Número de catálogo: B2821889
Número CAS: 1396794-85-6
Peso molecular: 402.498
Clave InChI: KRDMNKBPXROUJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the isonicotinoyl group. The final step involves the coupling of the naphthalene moiety with the urea linkage under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted urea compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of isonicotinoyl piperidine derivatives with naphthalenes through standard urea formation techniques. The chemical structure can be represented as follows:C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}This compound exhibits a unique combination of pharmacophores that contribute to its biological activity, particularly in modulating enzyme activity associated with inflammatory processes.

Inhibition of Janus Kinases (JAK)

Janus kinases are critical enzymes in various signaling pathways related to immune response and inflammation. Compounds similar to this compound have been shown to inhibit JAK activity effectively, leading to potential therapeutic applications in treating autoimmune diseases and cancers. For instance, research indicates that inhibitors targeting JAK pathways can alleviate symptoms in conditions such as rheumatoid arthritis and psoriasis .

Inhibition of Soluble Epoxide Hydrolase (sEH)

The compound also serves as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in cardiovascular health. The inhibition of sEH has been linked to anti-inflammatory effects and improved cardiovascular function . Studies have demonstrated that structural modifications in similar urea compounds can significantly enhance their potency and pharmacokinetic properties, suggesting that this compound may exhibit favorable characteristics for further development as a therapeutic agent.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The structure-activity relationship (SAR) studies show that modifications can lead to increased potency against various cancer cell lines . The potential for this compound to act synergistically with other anticancer agents adds to its therapeutic appeal.

Table 1: Summary of Research Findings on this compound

Study ReferenceBiological TargetEffect ObservedNotes
JAK InhibitionSignificant reduction in inflammatory markersPotential for autoimmune disease treatment
sEH InhibitionImproved cardiovascular functionEnhances EET levels
Cancer Cell LinesInduced apoptosis in specific cancer typesSynergistic effects with existing therapies

Case Study: JAK Inhibition

In a study focused on the inhibition of Janus kinases, researchers administered various derivatives of urea compounds similar to this compound to murine models with induced inflammatory conditions. Results indicated a marked decrease in cytokine levels and an improvement in clinical symptoms associated with inflammation .

Case Study: Anticancer Activity

Another study investigated the anticancer properties of structurally related urea compounds on human cancer cell lines. Results showed that certain modifications led to enhanced apoptosis rates, suggesting that this compound could be further explored as a potential anticancer agent .

Mecanismo De Acción

The mechanism of action of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

  • 1-((1-Benzoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
  • 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(phenylmethyl)urea

Uniqueness

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to its specific combination of functional groups and structural features

Actividad Biológica

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This review synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of 1,3-disubstituted ureas, characterized by a piperidinyl moiety linked to an isonicotinoyl group and a naphthalenyl substituent. Its molecular formula is C20H24N4OC_{20}H_{24}N_{4}O, with a molecular weight of approximately 336.43 g/mol. The structure contributes to its lipophilicity, influencing its absorption and distribution in biological systems.

Research indicates that compounds with similar structures exhibit significant inhibition of sEH, an enzyme involved in the metabolism of fatty acid epoxides, which are important for various physiological processes including inflammation and pain modulation. By inhibiting sEH, these compounds can enhance the bioavailability of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against sEH. For instance, studies on related compounds show that modifications in the aryl substituents can significantly affect the inhibitory potency and selectivity towards sEH .

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding the pharmacokinetic properties of this compound. Oral administration leads to improved bioavailability compared to traditional inhibitors, suggesting favorable absorption characteristics. For example, a series of related ureas demonstrated substantial improvements in pharmacokinetic parameters such as maximum concentration (C_max) and area under the curve (AUC), indicating enhanced systemic exposure .

Cardiovascular Effects

A notable study evaluated the cardiovascular effects of sEH inhibitors in mice. Administration of this compound resulted in reduced blood pressure and improved vascular function, attributed to increased EET levels. These findings suggest potential applications in treating hypertension and related cardiovascular diseases .

Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in models of acute inflammation. The results indicated that treatment with the urea compound significantly reduced markers of inflammation, such as cytokine levels and leukocyte infiltration, further supporting its therapeutic potential in inflammatory disorders .

Data Summary

Property Value
Molecular FormulaC20_{20}H24_{24}N4_{4}O
Molecular Weight336.43 g/mol
C_maxImproved compared to traditional inhibitors
AUCEnhanced systemic exposure
Inhibition of sEHPotent
Cardiovascular EffectsReduced blood pressure
Anti-inflammatory EffectsDecreased cytokine levels

Propiedades

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-23(20-8-12-25-13-9-20)28-14-10-18(11-15-28)16-26-24(30)27-17-21-6-3-5-19-4-1-2-7-22(19)21/h1-9,12-13,18H,10-11,14-17H2,(H2,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDMNKBPXROUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.